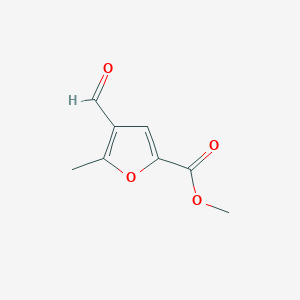

methyl 4-formyl-5-methylfuran-2-carboxylate

Übersicht

Beschreibung

Methyl 4-formyl-5-methylfuran-2-carboxylate: is an organic compound with the molecular formula C8H8O4 and a molecular weight of 168.15 g/mol . It is a derivative of furan, a heterocyclic aromatic compound, and is characterized by the presence of a formyl group at the 4-position, a methyl group at the 5-position, and a carboxylate ester group at the 2-position of the furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 4-formyl-5-methylfuran-2-carboxylate can be synthesized through several methods. One common approach involves the copper-catalyzed reaction of furan derivatives with carbon tetrachloride (CCl4) and methanol (MeOH) . Another method includes the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to yield the desired furan derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 4-formyl-5-methylfuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and other reducing agents.

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), and other electrophiles.

Major Products Formed:

Oxidation: 4-carboxy-5-methylfuran-2-carboxylate.

Reduction: 4-hydroxymethyl-5-methylfuran-2-carboxylate.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 4-formyl-5-methylfuran-2-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 4-formyl-5-methylfuran-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The formyl and carboxylate groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function and stability .

Vergleich Mit ähnlichen Verbindungen

- Methyl furan-2-carboxylate

- Dimethyl furan-2,5-dicarboxylate

- 5-methyl-2-furancarboxaldehyde (5-methylfurfural)

Comparison: Methyl 4-formyl-5-methylfuran-2-carboxylate is unique due to the presence of both a formyl and a carboxylate ester group on the furan ring. This combination of functional groups imparts distinct reactivity and properties compared to other furan derivatives. For example, 5-methyl-2-furancarboxaldehyde lacks the carboxylate ester group, which limits its applications in certain synthetic and industrial processes .

Biologische Aktivität

Methyl 4-formyl-5-methylfuran-2-carboxylate is an organic compound belonging to the furan family, characterized by a furan ring substituted with a formyl group and a carboxylate ester. This compound has garnered attention in recent years due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Structural Features

| Feature | Description |

|---|---|

| Furan Ring | A five-membered aromatic ring |

| Formyl Group | -CHO functional group |

| Carboxylate Ester | -COOCH₃ functional group |

The biological activity of this compound is attributed to its ability to interact with various molecular targets in biological systems. Studies suggest that it may exert its effects through:

- Antioxidant Activity : Scavenging free radicals and inhibiting oxidative stress pathways.

- Antimicrobial Properties : Disrupting microbial cell membranes or interfering with metabolic processes.

- Anticancer Effects : Inducing apoptosis in cancer cells by modulating signaling pathways.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial effects of this compound against various bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 50 µg/mL and 30 µg/mL, respectively.

- Anticancer Potential : In vitro studies on human cancer cell lines (e.g., HeLa and MCF7) showed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF7 cells, indicating promising anticancer properties.

- Antioxidant Activity : The compound's antioxidant capacity was assessed using DPPH and ABTS assays, yielding IC50 values of 15 µg/mL and 20 µg/mL, respectively. These results suggest that this compound is a potent antioxidant.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|

| Methyl 5-Methylfuran-2-Carboxylate | 70 µg/mL | 45 µM |

| Methyl 4-Hydroxymethyl-5-Methylfuran-2-Carboxylate | 80 µg/mL | >50 µM |

| Methyl Furfural | 90 µg/mL | >100 µM |

Observations

This compound exhibits superior antimicrobial and anticancer activities compared to its analogs, highlighting its potential as a lead compound for drug development.

Eigenschaften

IUPAC Name |

methyl 4-formyl-5-methylfuran-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-5-6(4-9)3-7(12-5)8(10)11-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIHJAZSANRVHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.